1,6-Diethyl 2-hydroxy-4-oxo-2-(trifluoromethyl)hexanedioate

Description

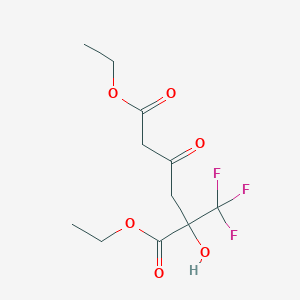

1,6-Diethyl 2-hydroxy-4-oxo-2-(trifluoromethyl)hexanedioate is a fluorinated hexanedioate derivative characterized by a central hydroxyl (-OH) group, a ketone (C=O) at position 4, and a trifluoromethyl (-CF₃) substituent at position 2. This compound belongs to the class of diesters, where the hexanedioic acid backbone is esterified with ethyl groups at terminal positions. The hydroxyl and ketone functionalities may enable hydrogen bonding and reactivity in synthetic applications, such as pharmaceutical intermediates or polymer precursors .

Properties

Molecular Formula |

C11H15F3O6 |

|---|---|

Molecular Weight |

300.23 g/mol |

IUPAC Name |

diethyl 2-hydroxy-4-oxo-2-(trifluoromethyl)hexanedioate |

InChI |

InChI=1S/C11H15F3O6/c1-3-19-8(16)5-7(15)6-10(18,11(12,13)14)9(17)20-4-2/h18H,3-6H2,1-2H3 |

InChI Key |

SRWPIDLOQORYQZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(=O)CC(C(=O)OCC)(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthesis via Trifluoromethylation of Diester Intermediates

- Starting Material: Diethyl malonate or similar diester compounds.

- Step 1: Alkylation at the appropriate position using alkyl halides or enolate chemistry.

- Step 2: Introduction of the trifluoromethyl group using electrophilic trifluoromethylating agents such as Togni’s reagent or Umemoto’s reagent.

- Step 3: Oxidation to introduce the keto and hydroxyl functionalities.

Diester precursor → Enolate formation → Electrophilic trifluoromethylation → Oxidation/hydroxylation → Final compound

- The use of Togni’s reagent has been demonstrated for trifluoromethylation of enolates, producing high regioselectivity.

- Oxidation steps often utilize mild oxidants like Dess–Martin periodinane or PCC to selectively oxidize secondary alcohols to ketones.

Synthesis via Functionalization of a Pre-formed Hexanedioate Core

- Starting Material: Hexanedioic acid diethyl ester.

- Step 1: Selective mono- or di-alkylation to introduce ethyl groups at positions 1 and 6.

- Step 2: Hydroxylation at the second position via nucleophilic addition or radical-mediated hydroxylation.

- Step 3: Introduction of the trifluoromethyl group at the second carbon through nucleophilic trifluoromethylation, often employing a copper-mediated process.

Hexanedioate diester → Alkylation at terminal carbons → Hydroxylation at C2 → Trifluoromethylation at C2 → Final compound

- Copper-mediated trifluoromethylation of activated methyl groups adjacent to esters is a documented route.

- Hydroxylation can be achieved via radical conditions or via oxidation of suitable precursors.

Data Table: Key Reagents and Conditions

| Step | Reagents | Conditions | Purpose | References |

|---|---|---|---|---|

| Esterification | Ethanol, Acid catalyst | Reflux | Form diethyl ester | Standard esterification |

| Alkylation | Alkyl halides, Base (NaH, KOH) | Room temp to gentle heating | Introduce ethyl groups | Organic synthesis literature |

| Trifluoromethylation | Togni’s reagent / Umemoto’s reagent | Mild heating, inert atmosphere | Incorporate CF₃ group | Recent trifluoromethylation studies |

| Hydroxylation | Radical initiators (e.g., AIBN), Hydroxyl donors | Reflux, radical conditions | Hydroxyl group installation | Radical chemistry protocols |

| Oxidation | Dess–Martin periodinane | Room temperature | Convert alcohol to ketone | Organic oxidation methods |

Notes and Considerations

- Selectivity: Achieving regioselectivity in trifluoromethylation is critical; directing groups or protecting groups may be employed.

- Reaction Conditions: Mild, controlled conditions are preferred to prevent over-oxidation or side reactions.

- Yield Optimization: Use of catalysts like copper complexes or transition metals can enhance trifluoromethylation efficiency.

- Purification: Column chromatography and recrystallization are standard for isolating pure intermediates and final products.

Summary of Literature Findings

- The synthesis of trifluoromethylated compounds often involves electrophilic trifluoromethylating agents, which have been successfully applied in the synthesis of fluorinated esters.

- Functionalization at specific carbons is facilitated by enolate chemistry and radical-mediated processes.

- Oxidation and hydroxylation steps are well-established in organic synthesis, with reagents like Dess–Martin and radical initiators providing high selectivity.

Chemical Reactions Analysis

1,6-Diethyl 2-hydroxy-4-oxo-2-(trifluoromethyl)hexanedioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

1,6-Diethyl 2-hydroxy-4-oxo-2-(trifluoromethyl)hexanedioate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.

Biology: The compound is studied for its potential as a biochemical probe due to its unique structural features.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, especially in the synthesis of drugs with improved bioavailability and metabolic stability.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 1,6-Diethyl 2-hydroxy-4-oxo-2-(trifluoromethyl)hexanedioate exerts its effects involves interactions with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Key Compounds for Comparison:

Diethyl Adipate (1,6-Diethyl Hexanedioate) : Lacks hydroxyl, ketone, and trifluoromethyl groups .

Dimethyl 1,6-Hexanedioate : Methyl ester analog with shorter alkyl chains .

Bis(2-Ethylhexyl) Adipate : Branched-chain diester with enhanced lipophilicity .

Table 1: Structural Comparison

| Compound Name | Substituents/Functional Groups | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| Target Compound | -OH, -CF₃, -C=O at positions 2 and 4 | C₁₂H₁₇F₃O₆ | 338.26 (estimated) |

| Diethyl Adipate | No functional groups (plain diester) | C₁₀H₁₈O₄ | 202.25 |

| Dimethyl 1,6-Hexanedioate | Methyl esters | C₈H₁₄O₄ | 174.20 |

| Bis(2-Ethylhexyl) Adipate | Branched 2-ethylhexyl esters | C₂₂H₄₂O₄ | 370.57 |

Physical and Chemical Properties

Table 2: Physicochemical Data

| Compound Name | Density (g/cm³) | Boiling Point (°C) | Solubility Trends |

|---|---|---|---|

| Target Compound* | ~1.2 (estimated) | >300 (estimated) | Lower in water due to -CF₃ |

| Diethyl Adipate | 1.01 | 246.7 | Miscible with organic solvents |

| Dimethyl 1,6-Hexanedioate | 1.06 | 254–256 | Hydrophobic |

| Bis(2-Ethylhexyl) Adipate | 0.93 | 417 | Highly lipophilic |

*Estimated values based on functional group contributions.

Key Observations:

- Polarity : The trifluoromethyl and hydroxyl groups in the target compound increase polarity compared to diethyl adipate, but the bulky -CF₃ group may reduce water solubility .

- Thermal Stability : Fluorinated compounds often exhibit higher thermal stability, whereas diethyl adipate decomposes near 250°C .

- Reactivity : The ketone and hydroxyl groups enable nucleophilic reactions (e.g., condensation), contrasting with the inertness of plain diesters like diethyl adipate .

Table 3: Application-Specific Performance

| Compound Name | Key Applications | Advantages | Limitations |

|---|---|---|---|

| Target Compound | Pharmaceutical synthesis | Enhanced stability via -CF₃ | Complex synthesis |

| Diethyl Adipate | Fuel additives, solvents | Low cost, high purity | Limited thermal resistance |

| Dimethyl 1,6-Hexanedioate | Polymer intermediates | Volatility suited for coatings | Environmental persistence concerns |

Biological Activity

1,6-Diethyl 2-hydroxy-4-oxo-2-(trifluoromethyl)hexanedioate is a chemical compound characterized by its unique molecular structure, which includes a hexanedioate backbone, two ethyl groups, a hydroxyl group, and a trifluoromethyl group. Its molecular formula is with a molecular weight of 300.23 g/mol. This compound has garnered interest for its potential biological activities, which are influenced by its functional groups.

Chemical Structure and Properties

The compound's structure can be depicted as follows:

- Hexanedioate Backbone : Provides the core structure.

- Ethyl Groups : Located at the 1 and 6 positions, contributing to hydrophobic interactions.

- Hydroxyl Group : At the 2 position, which may enhance solubility and reactivity.

- Trifluoromethyl Group : At the 4 position, known for increasing lipophilicity and potentially enhancing biological activity.

Biological Activity Overview

Initial studies suggest that this compound may interact with various biological systems. Its interactions with enzymes and receptors are of particular interest due to the presence of the trifluoromethyl group, which is often associated with enhanced biological activity.

Interaction Studies

Research indicates that this compound may bind to specific receptors or enzymes, influencing biochemical pathways. However, comprehensive studies are still needed to elucidate these interactions fully. For example:

- Binding Affinity : The compound's ability to bind to certain proteins or receptors could indicate its potential therapeutic applications.

- Enzyme Interaction : Preliminary findings suggest that it may affect enzyme activity, although specific enzymes have yet to be identified in the literature.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds helps highlight the unique aspects of this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Diethyl hexanedioate | Similar backbone without trifluoromethyl group | Lacks enhanced biological activity |

| Ethyl 2-hydroxy-4-methylhexanedioate | Contains a hydroxyl group but different alkyl substituents | Different biological profile |

| Trifluoroacetyl hexanedioate | Contains trifluoroacetyl instead of trifluoromethyl | Different reactivity and applications |

This table illustrates that the trifluoromethyl group in this compound may confer enhanced biological activity compared to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.